TPPU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲,俗称TPPU,是可溶性环氧化物水解酶的强效抑制剂。可溶性环氧化物水解酶是一种将环氧二十碳三烯酸转化为二羟基二十碳三烯酸的酶。 This compound在各种治疗应用中表现出巨大的潜力,尤其是在治疗炎症和神经退行性疾病方面 .
准备方法
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲的合成涉及多个步骤。主要的合成路线包括在受控条件下将1-(4-三氟甲氧基苯基)-3-(1-丙酰基哌啶-4-基)脲与适当的试剂反应。 反应通常涉及使用二甲基亚砜等溶剂和催化剂以促进所需产物的形成 .
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲的工业生产方法与实验室合成相似,但已扩大规模以满足商业需求。 这些方法通常涉及优化反应条件,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响 .
化学反应分析
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 .
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲的氧化会导致环氧化物的形成,而还原会导致醇的形成 .
科学研究应用
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲具有广泛的科学研究应用。 在化学领域,它被用作研究可溶性环氧化物水解酶在各种生化途径中作用的工具 . 在生物学领域,它已被证明通过偶联血管生成和骨生成来促进骨骼生长和再生 .
在医学领域,1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲在治疗阿尔茨海默病和多发性硬化症等神经炎症性疾病方面显示出潜力 . 它还在抑郁症动物模型中被研究其抗抑郁作用 . 在工业领域,它被用于开发针对可溶性环氧化物水解酶的新型治疗剂 .
作用机制
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲的作用机制涉及抑制可溶性环氧化物水解酶。 通过抑制该酶,该化合物阻止环氧二十碳三烯酸转化为二羟基二十碳三烯酸,从而减少炎症并促进抗炎反应 .
1-三氟甲氧基苯基-3-(1-丙酰基哌啶-4-基)脲的分子靶标包括可溶性环氧化物水解酶和p38激酶,两者在调节炎症中都起着关键作用 . 该化合物对这些靶标的影响导致神经炎症减少和神经元保护 .
相似化合物的比较
属性
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].
A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.
A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].
A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.
A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].
A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].
A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].
A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.
A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。